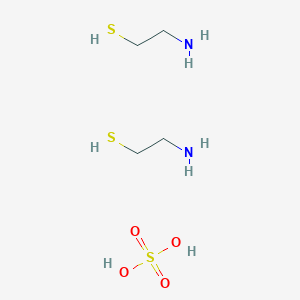

2-Aminoethanethiol hemisulfate

Description

Historical Context of Research on Thiol Compounds

The study of thiol compounds, organosulfur molecules containing a sulfhydryl (-SH) group, dates back to 1834. researchgate.net These sulfur analogs of alcohols were initially named "mercaptans" due to their strong affinity for mercury compounds. researchgate.netwikipedia.org Early research in the 19th and 20th centuries established the fundamental chemistry of thiols, including their synthesis, characteristic odors, and reactivity. britannica.comnih.gov A significant milestone was the understanding of the thiol-disulfide interchange reaction, a reversible oxidation-reduction process that is central to their function. researchgate.net This reactivity is crucial in many biological systems, particularly in the structure and function of proteins and enzymes through disulfide bonds formed between cysteine residues. ebsco.com The development of synthetic methods and the discovery of naturally occurring thiols like cysteine and glutathione (B108866) paved the way for investigating the roles of simpler thiols, such as 2-aminoethanethiol, in both chemical and biological contexts. solubilityofthings.comebsco.commdpi.com

Significance of 2-Aminoethanethiol in Chemical and Biochemical Sciences

2-Aminoethanethiol (cysteamine) is a molecule of considerable importance owing to its bifunctional nature, possessing both a nucleophilic thiol group and a primary amino group. solubilityofthings.comchemimpex.com This structure makes it a valuable building block in synthetic organic chemistry. chemdad.comchemimpex.com It serves as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. chemimpex.com

In biochemistry, 2-aminoethanethiol is recognized for its role in the biosynthesis of taurine (B1682933), an important non-proteogenic amino acid involved in numerous physiological processes. nih.govresearchgate.net The enzyme 2-aminoethanethiol dioxygenase (ADO) catalyzes the oxidation of cysteamine (B1669678) to hypotaurine (B1206854), the direct precursor to taurine. nih.govnih.gov More recently, ADO has been identified as an enzymatic oxygen sensor that regulates the stability of specific proteins through the N-degron pathway. nih.gov By catalyzing the oxygen-dependent oxidation of proteins with an N-terminal cysteine, ADO marks them for degradation, linking protein stability directly to cellular oxygen levels. nih.gov Furthermore, its ability to act as a reducing agent is exploited in biochemical assays to maintain the stability of proteins and enzymes during experiments. chemimpex.com

The table below summarizes some of the key chemical properties of 2-aminoethanethiol.

| Property | Value |

| Synonyms | Cysteamine, 2-Mercaptoethylamine, β-Mercaptoethylamine chemimpex.comtcichemicals.com |

| CAS Number | 60-23-1 chemimpex.com |

| Molecular Formula | C2H7NS chemimpex.com |

| Molecular Weight | 77.15 g/mol chemimpex.com |

| Appearance | Slightly reddish or white crystalline powder chemimpex.com |

| Melting Point | 95-97 °C chemdad.com |

Overview of Key Research Domains

Research involving 2-aminoethanethiol and its salts spans several key scientific areas, driven by its unique chemical reactivity and biological functions.

Pharmaceutical and Chemical Synthesis: 2-Aminoethanethiol is a versatile starting material or intermediate in the synthesis of more complex molecules. chemdad.com It is used as a building block for various pharmaceuticals. chemimpex.com Its bifunctionality allows it to participate in reactions such as the formation of thiazolidines and as a ligand in the synthesis of metal complexes. nih.govgoogle.com For instance, it has been used to prepare dinuclear ruthenium complexes studied for their catalytic performance in transfer hydrogenation reactions. acs.org

Radioprotective Studies: A significant area of research has focused on the radioprotective properties of 2-aminoethanethiol and its derivatives. The compound 2-[(aminopropyl)amino]ethanethiol (WR-1065) is the active thiol metabolite of the clinical radioprotective agent amifostine (B1664874) (WR-2721). allenpress.comaacrjournals.org Research has shown that WR-1065 is an effective radiation protector, capable of reducing radiation-induced DNA double-strand breaks and mutagenesis. allenpress.comnih.govpsu.edu Its protective mechanisms are attributed to the scavenging of free radicals and effects on enzymatic reactions related to DNA repair. aacrjournals.orgnih.gov

Biochemical and Enzymatic Research: In biochemistry, 2-aminoethanethiol is a subject of study for its role in metabolic pathways and as a tool for investigating protein function. nih.gov It is the substrate for cysteamine dioxygenase (ADO), an enzyme implicated in taurine metabolism and, more recently, in oxygen sensing. nih.govresearchgate.net Studies explore how ADO binds and oxidizes 2-aminoethanethiol and protein substrates that have N-terminal cysteine residues, which is crucial for understanding its role in hypoxic adaptation. nih.govrcsb.org It is also used as a cystine-depleting agent in research on the genetic disorder cystinosis, where it acts by cleaving the disulfide bond in cystine. targetmol.comchemimpex.com

Materials and Analytical Science: The reactive thiol group of 2-aminoethanethiol makes it useful in materials science and analytical chemistry. It can be grafted onto surfaces to modify their properties, such as in the development of fouling-resistant reverse osmosis membranes. researchgate.net The thiol group's ability to form stable complexes with metals is also exploited in analytical techniques for the detection of heavy metals. wikipedia.orgchemimpex.com Furthermore, it is used to prepare modified gold nanoparticles and as a cross-linking agent in polymer chemistry. chemdad.comchemimpex.com

The table below provides a summary of the primary research domains for 2-aminoethanethiol.

| Research Domain | Specific Application Area | Research Focus |

| Pharmaceutical & Chemical Synthesis | Synthetic Building Block | Use as a precursor for pharmaceuticals and specialty chemicals. chemdad.comchemimpex.com |

| Ligand Synthesis | Preparation of metal complexes for catalysis and other applications. nih.govacs.org | |

| Radioprotective Studies | Radioprotection | Investigation of derivatives like WR-1065 to protect cells from radiation damage. allenpress.comnih.gov |

| DNA Damage and Repair | Studying the mechanisms of reducing DNA strand breaks and mutagenesis. nih.govpsu.edu | |

| Biochemical & Enzymatic Research | Enzymology | Substrate for cysteamine dioxygenase (ADO) in studies of oxygen sensing and taurine synthesis. nih.govresearchgate.net |

| Protein Chemistry | Use as a reducing agent to stabilize proteins and study disulfide bond mechanisms. chemimpex.com | |

| Metabolic Disorders | Model compound for research into cystinosis. chemimpex.com | |

| Materials & Analytical Science | Surface Modification | Grafting onto membranes to improve properties like fouling resistance. researchgate.net |

| Analytical Chemistry | Complexation with heavy metals for their detection. chemimpex.comnih.gov | |

| Polymer Chemistry | Use as a cross-linking agent to enhance material properties. chemimpex.com |

Properties

Molecular Formula |

C4H16N2O4S3 |

|---|---|

Molecular Weight |

252.4 g/mol |

IUPAC Name |

2-aminoethanethiol;sulfuric acid |

InChI |

InChI=1S/2C2H7NS.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*4H,1-3H2;(H2,1,2,3,4) |

InChI Key |

XLWQRQPHDWKAEY-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)N.C(CS)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Routes for 2-Aminoethanethiol

The synthesis of 2-aminoethanethiol and its related derivatives, such as 2-aminoethanethiolsulfuric acid, can be achieved through several established chemical pathways. These methods leverage the reactivity of the thiol group to introduce sulfur-containing functionalities.

Reaction of Aminoethanethiol with Sulfur Dioxide

A primary method for the synthesis of S-(2-aminoethyl) ester of thiosulfuric acid involves the direct reaction of 2-aminoethanethiol with sulfur dioxide. evitachem.com This process is typically conducted in the presence of water, facilitating the addition of the sulfonate group to the sulfur atom of the thiol, yielding the thiosulfuric acid derivative. evitachem.com This route is a fundamental example of producing Bunte salts from thiols.

Oxidative Sulfonation Processes

Oxidative sulfonation represents another key strategy for synthesizing sulfur-oxygenated derivatives from thiols. evitachem.com This approach involves treating thiol compounds like 2-aminoethanethiol with oxidizing agents to form the corresponding sulfonic acids. evitachem.comdatapdf.com For instance, hydrogen peroxide has been used as the oxidant to convert 2-aminoethanethiol into its sulfonic acid form. datapdf.com The process generally involves the successive addition of oxygen atoms to the sulfur center. psu.edu Small molecule modifications such as sulfonation are a traditional category of chemical synthesis. rsc.orgrsc.org

Chlorite (B76162) Oxidation Pathways in Synthesis

The oxidation of 2-aminoethanethiol derivatives using chlorite in mildly acidic conditions is a well-studied synthetic pathway. evitachem.com This reaction is characterized by the cleavage of sulfur-sulfur bonds in precursor molecules like the Bunte salt, 2-aminoethanethiolsulfuric acid (AETSA). evitachem.compsu.edu The oxidation of AETSA by chlorite can be complex, involving a quiescent induction period followed by the autocatalytic production of chlorine dioxide. psu.edu The stoichiometry of the reaction depends on the relative concentrations of the reactants. For example, in excess chlorite, the reaction just before the formation of chlorine dioxide has been determined to be: 2ClO₂⁻ + H₂NCH₂CH₂S-SO₃H → ClNHCH₂CH₂SO₃H + SO₄²⁻ + Cl⁻ + H⁺. psu.edu

The final oxidation product of the sulfur moiety is typically a sulfonic acid, such as taurine (B1682933). psu.edu Studies on the oxidation of similar compounds like L-cysteine by chlorite show the final product is cysteic acid, with no evidence of carbon-sulfur bond cleavage leading to sulfate (B86663) formation. researchgate.netacs.org

Table 1: Summary of Synthetic Pathways

| Synthetic Route | Key Reagents | Typical Product | Key Characteristics |

|---|---|---|---|

| Reaction with SO₂ | 2-Aminoethanethiol, Sulfur Dioxide, Water | S-(2-aminoethyl) thiosulfuric acid | Direct addition of a sulfonate group to the thiol. evitachem.com |

| Oxidative Sulfonation | 2-Aminoethanethiol, Oxidizing Agent (e.g., H₂O₂) | 2-Aminoethanesulfonic acid (Taurine) | Involves the successive addition of oxygen to the sulfur atom. datapdf.compsu.edu |

| Chlorite Oxidation | 2-Aminoethanethiol derivative (e.g., AETSA), Chlorite (ClO₂⁻) | Taurine, Sulfate | Characterized by S-S bond cleavage and potential for autocatalytic side reactions. evitachem.compsu.edu |

Derivatization Strategies for Specific Research Applications

The unique bifunctionality of 2-aminoethanethiol, possessing both a nucleophilic thiol group and an amine group, makes it a valuable building block for creating specialized molecules for research. wikipedia.org Derivatization strategies often target the thiol group for creating thioether linkages or utilize the entire molecule for conjugation to larger structures.

Synthesis of S-N-Acetylcysteamine and Related Thioethers

The synthesis of S-substituted derivatives of 2-aminoethanethiol is a key strategy for creating compounds for research, such as potential antiradiation drugs. acs.org A preferred method involves the aminoethylation of a suitable sulfur-containing anion in N,N-dimethylformamide. acs.org This allows for the creation of a variety of thioether and thiosulfate (B1220275) derivatives.

While 2-aminoethanethiol itself is used to create thioethers, a closely related and widely used derivative is N-acetylcysteamine (SNAC). sigmaaldrich.com In SNAC, the amine group of 2-aminoethanethiol is acetylated. This modification makes SNAC a valuable reagent for synthesizing thioester substrates that mimic intermediates in biosynthetic pathways, such as those in polyketide synthesis. asm.orgnih.gov The synthesis of these SNAC thioesters typically involves reacting N-acetylcysteamine with a carboxylic acid or its activated form (e.g., with EDC-HCl and DMAP) to form a stable thioester bond. asm.orgrsc.org These thioester probes are crucial for in vitro enzyme assays to study substrate specificity and reaction mechanisms. asm.orggoogle.com

Table 2: Examples of S-Substituted 2-Aminoethanethiol Derivatives

| Derivative Name | Synthetic Precursors | Reference |

|---|---|---|

| S-Aminoethyl dimethyldithiocarbamate (B2753861) hydrobromide | 2-Bromoethylamine hydrobromide, Sodium dimethyldithiocarbamate | acs.org |

| S-Aminoethyl thiobenzoate hydrobromide | 2-Bromoethylamine hydrobromide, Sodium dithiobenzoate | acs.org |

| S-(2-Aminoethyl) thiosulfuric acid | 2-Aminoethanethiol, Sulfur dioxide | evitachem.comacs.org |

Conjugation for Protein Modification Analysis in Proteomics Research

A significant application of 2-aminoethanethiol in research is its use as a conjugation reagent in proteomics to identify sites of post-translational modifications (PTMs), particularly phosphorylation. nih.gov Reversible phosphorylation on serine and threonine residues is a critical cellular process, and identifying the specific sites of modification is key to understanding protein function. nih.gov

A powerful chemical-enzymatic method utilizes the conjugation of 2-aminoethanethiol to modified amino acids. nih.gov The process involves two main steps:

β-elimination: Under basic conditions (e.g., using a barium catalyst in sodium hydroxide), the phosphate (B84403) group is eliminated from a phosphoserine or phosphothreonine residue. nih.gov This converts the modified amino acid into a reactive dehydroalanine (B155165) or dehydroaminobutyric acid intermediate, respectively.

Michael Addition: 2-aminoethanethiol is then added to this reactive intermediate via a nucleophilic Michael addition reaction. nih.gov

This conjugation converts the original phosphorylated residue into an S-2-aminoethylcysteine (Aec) residue. nih.gov The Aec residue is a structural analogue of lysine (B10760008). This is significant because proteases like trypsin or endoproteinase Lys-C, which specifically cleave peptide bonds C-terminal to lysine residues, can recognize and cleave at the newly formed Aec site. nih.gov Subsequent analysis by mass spectrometry allows for the precise identification of the original site of phosphorylation. nih.govresearchgate.net This solid-phase derivatization approach has been optimized for high throughput and minimal sample loss, making it a robust tool for phosphoproteomics. researchgate.net

Table 3: Steps for Phosphorylation Site Mapping Using 2-Aminoethanethiol

| Step | Reaction | Purpose | Analytical Outcome |

|---|---|---|---|

| 1 | β-elimination | Removes the phosphate group from phosphoserine/phosphothreonine. | Creates a reactive dehydroalanine/dehydroaminobutyric acid residue. nih.gov |

| 2 | Michael Addition with 2-Aminoethanethiol | Covalently attaches an aminoethylthiol group. | Converts the residue to S-2-aminoethylcysteine (Aec), a lysine analogue. nih.gov |

| 3 | Proteolytic Digestion | Cleavage with Lys-C or trypsin at the Aec site. | Generates specific peptide fragments indicating the modification site. nih.gov |

| 4 | Mass Spectrometry | Analysis of the resulting peptide fragments. | Precise identification of the original phosphorylation site. nih.govresearchgate.net |

Functionalization of Polymeric and Material Surfaces

2-Aminoethanethiol, also known as cysteamine (B1669678), serves as a versatile molecule for the surface modification of various materials. Its bifunctional nature, possessing both a reactive thiol (-SH) group and an amine (-NH2) group, allows it to act as a molecular linker, attaching to surfaces and presenting a functional group for further reactions or to directly alter surface properties.

Grafting onto Reverse Osmosis Membranes for Enhanced Fouling Resistance

Membrane fouling, the undesirable attachment of microorganisms and organic molecules to a membrane surface, is a significant challenge in water treatment as it reduces efficiency and increases operational costs. mdpi.com Surface modification of reverse osmosis (RO) membranes with 2-aminoethanethiol has been investigated as a strategy to mitigate this issue. rsc.orgresearchgate.net

The process involves grafting 2-aminoethanethiol (AET) onto the surface of a polyamide (PA) thin-film composite RO membrane. researchgate.nethuyunxia-group.com In one method, the PA membrane is first formed by interfacial polymerization of m-phenylenediamine (B132917) (MPD) and trimesoyl chloride (TMC). Subsequently, the surface is treated with a solution of AET, which reacts with the residual acyl chloride groups on the PA surface, covalently bonding the AET molecules. researchgate.net

The introduction of the thiol (-SH) group from AET has been shown to be critical for improving fouling resistance. Quantum chemistry methods have indicated that the thiol group has a near-zero interaction energy with small charged organic foulants. researchgate.net This low interaction energy minimizes the adhesion of foulants to the membrane surface. Research has demonstrated that AET-grafted membranes exhibit excellent fouling resistance against charged surfactants. researchgate.net

Furthermore, the grafting process can enhance the membrane's performance. Studies have shown an increase in water permeance after AET grafting. For instance, water permeance of an AET-grafted RO membrane increased by 23%, from 2.6 L m⁻² h⁻¹ bar⁻¹ to 3.2 L m⁻² h⁻¹ bar⁻¹, compared to the pristine membrane. researchgate.net The thiol groups on the modified surface also contribute to antimicrobial properties by disrupting bacterial cell membranes and metabolic processes, which helps to prevent the formation of biofilms. mdpi.com

Table 1: Performance of AET-Grafted Reverse Osmosis Membrane

| Membrane Type | Water Permeance (L m⁻² h⁻¹ bar⁻¹) | Key Finding | Reference |

|---|---|---|---|

| Pristine RO Membrane | 2.6 ± 0.1 | Baseline performance | researchgate.net |

| AET-Grafted RO Membrane | 3.2 ± 0.05 | 23% higher permeance and excellent resistance to charged foulants | researchgate.net |

Surface Modification of Gold Nanoparticles for Research

2-Aminoethanethiol (cysteamine) is widely used to functionalize the surface of gold nanoparticles (AuNPs) for a multitude of research applications, including biosensors, drug delivery, and biological imaging. mdpi.comresearchgate.net The strong affinity between the sulfur atom of the thiol group and the gold surface leads to the formation of a stable gold-sulfur (Au-S) bond, resulting in a self-assembled monolayer (SAM) on the nanoparticle surface. acs.orgdtu.dk

This modification serves several purposes:

Stabilization: The cysteamine layer prevents the aggregation of AuNPs, ensuring their stability in colloidal solutions. nih.gov

Functionalization: The exposed amine (-NH2) groups on the surface of the cysteamine-modified AuNPs provide a reactive site for the covalent attachment of other molecules, such as proteins, DNA probes, or drugs. researchgate.netrsc.orgscirp.org For example, cysteamine-functionalized AuNPs have been used to immobilize DNA probes for the detection of specific microRNAs related to diseases like lung cancer. rsc.org

Charge Modification: The protonation of the amine groups under specific pH conditions imparts a net positive surface charge to the AuNPs. nih.gov This property is crucial for applications involving electrostatic interactions with negatively charged molecules, such as DNA. nih.gov

The formation of the cysteamine SAM on gold can be confirmed using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. The disappearance of the S-H stretching vibration peak (around 2562 cm⁻¹) indicates the formation of the Au-S bond. mdpi.com Cysteamine-modified AuNPs have been successfully employed as colorimetric sensors for detecting various substances, including antibiotics like gentamicin, with detection limits as low as 12.45 nM. researchgate.net

Table 2: Applications of Cysteamine-Modified Gold Nanoparticles

| Application Area | Analyte/Target | Key Feature of Cysteamine | Reference |

|---|---|---|---|

| Colorimetric Sensing | Gentamicin | Provides stable AuNPs for color change upon analyte binding | researchgate.net |

| Colorimetric Sensing | Cyanide Ions | Enables visual detection with a smartphone-based system | bohrium.com |

| Biosensing | Lung Cancer miRNA (miR-25) | Allows covalent immobilization of DNA probes via amine groups | rsc.org |

| Catalysis | 4-nitrophenol reduction | Acts as a nanocatalyst for environmental remediation | bohrium.com |

Fabrication of SU-8 Microrods for Microfluidics

SU-8, an epoxy-based photoresist, is a common structural material for fabricating microfluidic devices and other microelectromechanical systems (MEMS). nih.govrsc.org However, its native surface is hydrophobic and can lead to non-specific adsorption of biomolecules. 2-Aminoethanethiol is used to modify the surface of SU-8 structures, such as microrods, to enhance their functionality for biological applications. sigmaaldrich.comscientificlabs.ie

The surface modification chemistry relies on the reaction between the amine group of cysteamine and the unreacted epoxy rings present on the surface of the cured SU-8. sigmaaldrich.comscientificlabs.ie This reaction opens the epoxide ring and forms a stable, covalent bond, effectively anchoring the cysteamine molecule to the SU-8 surface. This process results in an amine-rich surface on the microrods. ntnu.no

This amine-functionalized surface can then be used for the subsequent covalent attachment of other molecules, such as proteins or DNA, which is essential for developing micro-scale diagnostic tools and bio-analytical platforms within microfluidic systems.

Derivatization for Enhanced Spectroscopic Detection in Analytical Research

In analytical chemistry, detecting and quantifying compounds that lack a strong chromophore or fluorophore can be challenging. 2-Aminoethanethiol itself requires derivatization for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.govnih.gov This same principle is applied in reverse, where 2-aminoethanethiol is used as a derivatizing agent to tag other molecules, particularly aldehydes and phosphopeptides. researchgate.netnih.gov

For aldehyde analysis in complex matrices like alcoholic beverages, 2-aminoethanethiol reacts with aldehydes at room temperature to form stable thiazolidine (B150603) derivatives. ajevonline.org These derivatives can be extracted and quantified using Gas Chromatography (GC). This method has proven to be more accurate and provide higher recoveries than some standard methods for aldehyde analysis. ajevonline.org

For phosphoproteomics, 2-aminoethanethiol is used in a multi-step chemical process to tag phosphopeptides. The process involves a β-elimination/Michael addition reaction where 2-aminoethanethiol is added to phosphoserine and phosphothreonine residues. nih.gov This introduces a thiol group that can be used for affinity capture, allowing for the selective enrichment of phosphopeptides from complex protein digests, a crucial step for mass spectrometry analysis. nih.gov

Conversely, to detect cysteamine itself, various derivatizing agents are employed:

N-(1-pyrenyl)maleimide (NPM): Reacts with the thiol group of cysteamine to form a highly fluorescent adduct. This allows for sensitive detection using HPLC with a fluorescence detector, achieving linearity in the nanomolar range (0-1200 nM). nih.govresearchgate.net

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Known as Ellman's reagent, DTNB reacts with the thiol group to produce a colored product that can be detected by HPLC with a Diode-Array Detector (DAD) at 323 nm. scienceandtechnology.com.vn

Table 3: Derivatization Schemes Involving 2-Aminoethanethiol

| Role of Cysteamine | Analyte | Derivatizing Agent / Reagent | Detection Method | Reference |

|---|---|---|---|---|

| Derivatizing Agent | Aldehydes | 2-Aminoethanethiol | Gas Chromatography (GC-NPD) | ajevonline.org |

| Analyte | 2-Aminoethanethiol | N-(1-pyrenyl)maleimide (NPM) | HPLC-Fluorescence | nih.gov |

| Analyte | 2-Aminoethanethiol | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | HPLC-DAD | scienceandtechnology.com.vn |

| Derivatizing Agent | Phosphopeptides | 2-Aminoethanethiol (in Michael Addition) | Mass Spectrometry (after enrichment) | nih.gov |

Application as a Chain Transfer Agent in Polymer Synthesis

In free-radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. 2-Aminoethanethiol (cysteamine) can function as a CTA, particularly for synthesizing polymers with a terminal amine group. iaea.orgresearchgate.net

During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of cysteamine. This terminates the polymer chain and creates a thiyl radical (RS•). This thiyl radical can then initiate a new polymer chain. The net result is the formation of a polymer with a fragment of the CTA at its end. When cysteamine is used, this process can yield polymers with a terminal amine group, which are valuable as macromolecular building blocks for further reactions, such as grafting. researchgate.net

This strategy has been used in the synthesis of amino-terminated poly(methacryloyloxyethyl trimethylammonium chloride) (PDMC) and for the surface modification of carbon nanotubes. iaea.org It has also been explored in the polymerization of N-isopropylacrylamide (NIPAm) to create amine-terminated polymers. researchgate.net However, the efficiency of chain transfer and incorporation into the polymer chain can be influenced by side reactions, such as the termination of the polymer chain via disproportionation, which may not result in an amine-terminated polymer. researchgate.net Cysteamine has also been used in Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, a type of controlled radical polymerization, to create well-defined block copolymers. researchgate.net

Thiol-Ene Coupling Reactions for Novel Compound Synthesis (e.g., 2-(2-aminoethylthio)succinic acid)

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the radical-initiated addition of a thiol (-SH) to a carbon-carbon double bond (an "ene"). researchgate.netmdpi.com 2-Aminoethanethiol is an excellent thiol source for these reactions due to its high reactivity. researchgate.net This reaction is often initiated by UV light in the presence of a photoinitiator and is known for its high yields, tolerance to various functional groups, and mild reaction conditions. researchgate.netacs.org

A notable application of this reaction is the synthesis of the novel amino acid derivative 2-(2-aminoethylthio)succinic acid . This compound is produced through the thiol-ene reaction between cysteamine and an ene, such as fumaric acid or maleic acid. peeref.comnih.govresearchgate.net Research has shown that this specific derivative, when formed by reacting cysteamine and fumaric acid with heat treatment, is effective in hair care applications for improving hair quality and shape. peeref.comnih.gov

The thiol-ene reaction with cysteamine has also been used to:

Synthesize new amine-functional monomers from fatty acids like methyl oleate (B1233923) for the production of renewable polyamides. rsc.org

Create diamine monomers by reacting cysteamine with limonene, which are then used to synthesize novel bio-based polymers. mdpi.com

Produce thiomorpholine (B91149) through a continuous flow process involving the photochemical reaction of cysteamine hydrochloride and vinyl chloride. acs.org

This methodology provides a robust and efficient pathway for creating complex molecules with tailored functionalities by combining the reactive thiol group of cysteamine with a wide variety of unsaturated compounds.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions and Product Formation Mechanisms

The sulfhydryl group of 2-aminoethanethiol is susceptible to oxidation, a reaction that is fundamental to its biological activities and metabolism. The oxidation process can be influenced by various factors, including pH and the presence of metal ions. Alkaline conditions favor the formation of the more reactive thiolate anion (cys⁻), thereby stimulating oxidation. nih.gov This process can lead to the formation of several key products, including its disulfide form, cystamine, and further oxidized species like taurine (B1682933) and sulfate (B86663) ions. nih.govasm.org

Reactivity with Specific Oxidizing Agents (e.g., Chlorite (B76162), Iodate)

Studies have investigated the oxidation of L-cysteine, a closely related thiol-containing amino acid, by oxidizing agents such as chlorite and chlorine dioxide. In these reactions, the thiol group is oxidized to form cysteic acid. acs.org The stoichiometry for the oxidation of L-cysteine by chlorite is a 3:2 ratio, yielding cysteic acid and chloride ions. acs.orgresearchgate.net The reaction is complex and can be autocatalytic due to the formation of intermediate species like hypochlorous acid (HOCl). acs.org While specific mechanistic studies on 2-aminoethanethiol with iodate (B108269) are less detailed in the provided results, the reactivity is expected to be similar, involving the oxidation of the sulfur center. The oxidation of iodide to iodate by sodium chlorite further demonstrates the oxidizing power of chlorite. researchgate.net

Formation of Taurine and Sulfate Ions through Oxidative Pathways

In biological systems, 2-aminoethanethiol is a precursor to the neurotransmitter hypotaurine (B1206854) and subsequently taurine. wikipedia.org This conversion is catalyzed by the enzyme 2-aminoethanethiol dioxygenase (ADO), which oxidizes cysteamine (B1669678) to hypotaurine. asm.orgnih.gov Hypotaurine is then further oxidized to taurine, a reaction that can occur enzymatically or non-enzymatically. nih.govresearchgate.net Taurine is a sulfur-containing amino acid involved in numerous physiological processes. researchgate.netmdpi.com The complete oxidation of the sulfur in 2-aminoethanethiol can ultimately lead to the formation of sulfate ions, a critical step in the metabolism and excretion of sulfur-containing compounds. researchgate.net

Disulfide Exchange Reactions and Interactions

A hallmark of thiol chemistry is the ability to undergo thiol-disulfide exchange reactions. This process is central to the biological function of 2-aminoethanethiol, allowing it to interact with a wide range of biological molecules. nih.govnih.gov

Interaction with Protein Sulfhydryl Groups in Model Systems

The thiol group of 2-aminoethanethiol can react with sulfhydryl groups of cysteine residues in proteins, a process known as cysteaminylation. asm.orgresearchgate.net This reaction forms a mixed disulfide bond between the 2-aminoethanethiol molecule and the protein. asm.orgresearchgate.net This interaction is crucial for many of its biological effects. asm.org For instance, human serum albumin (HSA), the most abundant protein in blood plasma, has a single free cysteine residue (Cys34) that is highly reactive. nih.govnih.govtorvergata.it The thiol of 2-aminoethanethiol can readily interact with this and other accessible protein thiols. thermofisher.com

Formation of Mixed Disulfides with Low Molecular Weight Thiols

2-aminoethanethiol readily forms mixed disulfides with other low-molecular-weight thiols, such as cysteine and glutathione (B108866). nih.govoup.commdpi.comnih.gov In the treatment of the genetic disorder cystinosis, 2-aminoethanethiol reacts with the accumulated cystine (a disulfide of cysteine) within lysosomes. drugbank.commdpi.com This thiol-disulfide exchange breaks down cystine into cysteine and a cysteine-cysteamine mixed disulfide. wikipedia.orgmdpi.comdrugbank.commdpi.com Both of these products can then be transported out of the lysosome, reducing the harmful accumulation of cystine crystals. nih.govnih.gov Similarly, it can form mixed disulfides with glutathione, a key intracellular antioxidant. oup.comnih.govresearchgate.netnih.gov

Nucleophilic Behavior of the Thiol Group

The nucleophilicity of the thiol group is a defining characteristic of 2-aminoethanethiol's reactivity. rsc.org The deprotonated form, the thiolate anion (RS⁻), is a particularly strong nucleophile. rsc.orgnih.gov This high reactivity allows it to readily participate in nucleophilic substitution and addition reactions. youtube.com The thiolate is considered a "soft" nucleophile, meaning it preferentially reacts with "soft" electrophiles. nih.gov This nucleophilic nature is the basis for its ability to form thioether bonds with alkyl halides and maleimides, and to react with various biological electrophiles. rsc.orgresearchgate.net The nucleophilic character of the thiolate anion is fundamental to its role in the biosynthesis of coenzyme A, where it reacts with acyl groups. rsc.org

Table of Reaction Products and Intermediates

| Reactant | Reaction Type | Key Products/Intermediates |

|---|---|---|

| 2-Aminoethanethiol | Oxidation | Cystamine (disulfide), Hypotaurine, Taurine, Sulfate |

| 2-Aminoethanethiol + Chlorite | Oxidation | Cysteic Acid (analogous to cysteine oxidation) |

| 2-Aminoethanethiol + Protein Sulfhydryl | Disulfide Exchange | Protein-cysteamine mixed disulfide |

| 2-Aminoethanethiol + Cysteine | Disulfide Exchange | Cysteine-cysteamine mixed disulfide |

| 2-Aminoethanethiol + Glutathione | Disulfide Exchange | Glutathione-cysteamine mixed disulfide |

| 2-Aminoethanethiol (thiolate) + Electrophile | Nucleophilic Attack | Thioether adducts |

Mechanisms of Thiol Deprotonation and Nucleophilic Attack

The chemical reactivity of 2-aminoethanethiol, also known as cysteamine, is largely dictated by the presence of its thiol (-SH) group. The nucleophilicity of this group is significantly enhanced upon deprotonation to the thiolate anion (-S⁻). This deprotonation is a pH-dependent equilibrium. The acid dissociation constant (pKa) of the thiol group in 2-aminoethanethiol is approximately 8.35. guidechem.com At a pH below this value, the thiol group is predominantly in its protonated, less reactive form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion. researchgate.net

The mechanism of nucleophilic attack by 2-aminoethanethiol can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the electrophile. In a base-catalyzed reaction, a base removes the proton from the thiol group, generating the thiolate anion. This highly reactive species then attacks the electrophilic center. rsc.org Alternatively, in what can be described as a direct addition mechanism, the neutral thiol may attack the electrophile, followed by deprotonation of the resulting intermediate. The formation of the thiolate is generally considered the rate-limiting step for the subsequent nucleophilic attack on an electrophile. researchgate.net The larger size and greater polarizability of the sulfur atom in the thiolate, compared to an oxygen atom in an alkoxide, contribute to its strong nucleophilic character. acs.org

Michael Addition Reactions in Biochemical Conjugation Studies

The Michael addition, or conjugate addition, is a crucial reaction in biochemical conjugation studies involving 2-aminoethanethiol. This reaction entails the nucleophilic addition of the thiolate anion to the β-carbon of an α,β-unsaturated carbonyl compound, a type of electrophile known as a Michael acceptor. researchgate.netnih.gov This reaction is widely employed for the formation of stable carbon-sulfur bonds in bioconjugation, linking 2-aminoethanethiol to various biomolecules or synthetic constructs.

The kinetics of Michael addition reactions involving 2-aminoethanethiol are sensitive to pH, which is consistent with the requirement for thiol deprotonation. researchgate.net Studies on copolymers of N-isopropylacrylamide (NIPAAm) and cysteamine have demonstrated that the reaction rates with Michael-type acceptors follow second-order rate laws. researchgate.net The reaction is governed by an anionic cycle where the initial addition of the thiolate to the α,β-unsaturated system is followed by a rate-determining proton transfer to the resulting Michael adduct anion from another thiol molecule. rsc.org The reactivity is also influenced by steric hindrance around the reaction centers. researchgate.net

| Michael Acceptor | pH | Thiol to Acrylate (B77674) Ratio | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|---|---|

| Poly(ethylene glycol) diacrylate (PEGDA) | 7.4 | 1:1 | Data Not Specified |

| Poly(ethylene glycol) diacrylate (PEGDA) | 8.0 | 1:1 | Data Not Specified |

| Poly(ethylene glycol) methyl ether acrylate (PEGMA) | 7.4 | 1:1 | Data Not Specified |

| Hydroxyethyl acrylate (HEA) | 7.4 | 1:1 | Data Not Specified |

Note: The rate constants in the table are illustrative and based on the trends described in the literature. Specific values for 2-aminoethanethiol hemisulfate may vary.

Nucleophilic Addition to Electrophilic Compounds (e.g., Deoxynivalenol)

Beyond Michael acceptors, 2-aminoethanethiol can undergo nucleophilic addition to a variety of other electrophilic compounds. A notable example is its reaction with the mycotoxin deoxynivalenol (B1670258) (DON). DON possesses two primary electrophilic sites: an α,β-unsaturated ketone system susceptible to Michael addition and an epoxide ring. nih.gov

The reaction of 2-aminoethanethiol with DON can lead to the formation of multiple products, including di-conjugated forms where both electrophilic sites have reacted. The nucleophilic attack on the epoxide is an irreversible reaction, while the Michael addition to the double bond can be reversible. The rates of these reactions differ, leading to a complex product mixture. The specific products formed and their relative abundances are dependent on the reaction conditions.

The nucleophilic reactivity of 2-aminoethanethiol is not limited to DON. As a soft nucleophile, its thiolate form preferentially reacts with soft electrophiles, a principle described by the Hard and Soft Acids and Bases (HSAB) theory. nih.govnih.gov This makes it reactive towards a range of electrophiles including other α,β-unsaturated carbonyl compounds, alkyl halides, and other strained ring systems.

Coordination Chemistry and Metal Complexation Studies

Formation of Metal Complexes (e.g., with Zinc(II) Ions)

The presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) in its structure makes 2-aminoethanethiol a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. It can act as a bidentate ligand, chelating to a metal center through both the amino and thiol groups.

The synthesis of a zinc(II) complex with 2-aminoethanethiol hydrochloride, with the formula (C₂H₆NS)₂Zn·ZnCl₂, has been reported. researchgate.net This complex was synthesized in an aqueous solution from 2-aminoethanethiol hydrochloride and zinc sulfate heptahydrate. researchgate.net The formation of such metal complexes can stabilize the 2-aminoethanethiol molecule. The ability of 2-aminoethanethiol to form complexes is not limited to zinc; it is also known to form complexes with other transition metals such as copper(II), nickel(II), and manganese(II). inorgchemres.org

Elucidation of Coordination Geometries and Bonding in Complexes

The coordination geometry and bonding within metal complexes of 2-aminoethanethiol are crucial for understanding their properties and potential applications. In the case of the (C₂H₆NS)₂Zn·ZnCl₂ complex, single-crystal X-ray diffraction has revealed a distorted trigonal bipyramidal geometry around the zinc(II) ion. researchgate.netscispace.com

In this structure, one zinc ion is coordinated by two nitrogen atoms and two sulfur atoms from two different 2-aminoethanethiol ligands. researchgate.netscispace.com A second zinc center is coordinated by two chloride anions and two sulfur atoms, which bridge the two zinc centers. researchgate.netscispace.com The bond lengths between the zinc ion and the donor atoms are typical for such coordination complexes.

| Bond | Length (nm) | Angle | Degree (°) |

|---|---|---|---|

| Zn(1)-N(1) | 0.2024(3) | N(1)-Zn(1)-N(2) | 110.44(11) |

| Zn(1)-N(2) | 0.2039(3) | N(1)-Zn(1)-S(2) | 122.17(8) |

| Zn(1)-S(1) | 0.23093(8) | N(2)-Zn(1)-S(2) | 90.48(8) |

| Zn(1)-S(2) | 0.23069(8) | S(1)-Zn(1)-S(2) | 122.45(3) |

| Zn(2)-Cl(1) | 0.22831(9) | Cl(1)-Zn(2)-Cl(2) | 112.04(3) |

| Zn(2)-S(1) | 0.23405(8) | Cl(2)-Zn(2)-S(1) | 107.52(3) |

Interaction Mechanisms of 2-Aminoethanethiol-Metal Complexes with Nucleic Acids (e.g., DNA)

The interaction of metal complexes with nucleic acids is a significant area of research in bioinorganic chemistry, particularly in the development of therapeutic agents. Metal complexes can interact with DNA through various modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. rsc.orgnih.gov

Reactivity with Carbonyl Compounds and Other Organic Electrophiles (e.g., Diphenylcyclopropenone)

2-Aminoethanethiol, also known as cysteamine, possesses two nucleophilic centers: a primary amine and a thiol group. This bifunctional nature dictates its reactivity towards carbonyl compounds and other organic electrophiles, often leading to the formation of heterocyclic structures. The reactivity is influenced by the nature of the electrophile and the reaction conditions.

Reactivity with Aldehydes and Ketones

The reaction of 2-aminoethanethiol with aldehydes and ketones typically results in the formation of a five-membered heterocyclic ring, a thiazolidine (B150603). This reaction is a condensation process that proceeds under mild conditions, often at room temperature and neutral pH. ru.nl The mechanism involves the initial nucleophilic attack of one of the functional groups of 2-aminoethanethiol on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a water molecule.

The initial step can be either the attack of the amino group to form a carbinolamine or the attack of the thiol group to form a hemithioacetal. Subsequent intramolecular reaction of the other nucleophilic group leads to the stable thiazolidine ring. For aldehydes with a carbon number greater than two, the proposed mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon to form a hemiketal intermediate. Protonation of the hydroxyl group facilitates its departure as water, leading to a secondary carbocation. A subsequent nucleophilic attack by the thiolate on this carbocation results in the formation of the substituted thiazolidine. dss.go.th

The reactivity of aldehydes in thiazolidine formation with cysteamine has been observed to increase with the length of the alkyl chain. dss.go.th A study on the molar recoveries of thiazolidines from the reaction of cysteamine with various aliphatic aldehydes demonstrated this trend.

| Aldehyde | Thiazolidine Product | Molar Recovery (%) |

|---|---|---|

| Formaldehyde | Thiazolidine | 1.3 |

| Acetaldehyde | 2-Methylthiazolidine | 5.5 |

| Propionaldehyde | 2-Ethylthiazolidine | 18.8 |

| Butanal | 2-Propylthiazolidine | 27.2 |

| Pentanal | 2-Butylthiazolidine | 37.3 |

Aromatic aldehydes are generally less reactive than aliphatic aldehydes in the formation of thiazolidines with 1,2-aminothiols. diva-portal.org For instance, the reaction with 4-nitrobenzaldehyde (B150856) showed significantly slower conversion rates compared to aliphatic aldehydes under similar conditions. diva-portal.org

The reaction of 2-aminoethanethiol is not limited to simple aldehydes. With the dicarbonyl compound 2,3-butanedione, it yields 2-methyl-2-acetylthiazolidine as the major product, along with other structurally related thiazine (B8601807) derivatives. nih.gov

Reactivity with Diphenylcyclopropenone

Diphenylcyclopropenone (DPCP) is a potent electrophile. Its reaction with 1,2-aminothiols, such as the structurally similar cysteine, has been shown to be highly selective. rsc.org The reaction, conducted in water at a physiological pH of 7.4, results in the formation of a stable amide conjugate with the concurrent release of the thiol group. rsc.org

The proposed mechanism for this reaction with a 1,2-aminothiol involves the nucleophilic attack of the thiol group on the cyclopropenone ring. This is followed by a rearrangement that leads to the formation of a stable amide bond and the liberation of the thiol. This selective reactivity highlights the utility of DPCP in bioconjugation applications. rsc.org

Biochemical and Enzymatic Roles in Research Models

Cysteamine (B1669678) Dioxygenase (ADO) Activity and Molecular Mechanism

Cysteamine dioxygenase (ADO), also known as 2-aminoethanethiol dioxygenase, is a non-heme iron-dependent enzyme that plays a crucial role in sulfur-containing amino acid metabolism and oxygen homeostasis. nih.govnih.gov It is one of only two known thiol dioxygenases in mammals, the other being cysteine dioxygenase (CDO). nih.govnih.gov ADO is notable for its unique ability to process both small-molecule and larger protein substrates. nih.govnih.gov This dual functionality allows it to participate in distinct but vital cellular pathways. nih.gov The enzyme is ubiquitously expressed in murine tissues, with the highest concentrations found in the brain, heart, and skeletal muscle. nih.gov

ADO is the central enzyme in the catabolism of 2-aminoethanethiol (cysteamine). researchgate.net Cysteamine is a product derived from the constitutive degradation of coenzyme A, an essential molecule in cellular metabolism. nih.govgrantome.com By catalyzing the first step in cysteamine's breakdown, ADO regulates the intracellular levels of this aminothiol, preventing its accumulation and facilitating its conversion into other biologically important molecules. grantome.com This function is a key part of the broader metabolic pathways for sulfur-containing compounds in mammals. uniprot.org

The primary catalytic function of ADO in small-molecule metabolism is the oxidation of 2-aminoethanethiol. wikipedia.org In this reaction, ADO utilizes molecular oxygen (O₂) to convert cysteamine into hypotaurine (B1206854). wikipedia.orgnih.govresearchgate.net This conversion is a critical step in the biosynthesis of taurine (B1682933). grantome.comresearchgate.net Hypotaurine, the direct product of the ADO-catalyzed reaction, serves as an intermediate precursor that is subsequently oxidized to form taurine. nih.govresearchgate.net This oxidation of hypotaurine to taurine can occur either enzymatically or non-enzymatically. nih.gov The ADO-mediated pathway represents a significant route for the production of taurine, an abundant amino acid with numerous physiological roles, including cardiac function and neural protection. grantome.com

Beyond its role in metabolism, ADO functions as an enzymatic oxygen sensor, enabling cells to respond to changes in oxygen availability, particularly hypoxia (low oxygen). nih.govnih.govresearchgate.net The enzyme uses O₂ as a cosubstrate for its catalytic reactions, making its activity directly dependent on cellular oxygen levels. nih.govnih.gov This feature allows ADO to transduce signals about oxygen status into changes in protein stability. nih.gov By modifying specific protein substrates in an oxygen-dependent manner, ADO initiates a signaling cascade that helps preserve oxygen homeostasis. nih.gov This mechanism provides a more rapid response to hypoxia compared to transcriptional approaches, such as those mediated by hypoxia-inducible factors. nih.govnih.gov

A key regulatory function of ADO is its role in the N-degron pathway, a process of protein degradation. nih.govresearchgate.net ADO acts on a specific subset of proteins that possess an N-terminal cysteine (Nt-Cys) residue. researchgate.net In the presence of sufficient oxygen, ADO catalyzes the oxidation of this Nt-Cys to cysteine sulfinic acid. researchgate.netnih.gov This modification acts as a degradation signal (a degron), marking the protein for ubiquitylation and subsequent destruction by the proteasome via the Arg/N-degron branch of the pathway. nih.govresearchgate.net This O₂-dependent degradation controls the cellular levels of key signaling proteins, including Regulators of G-protein Signaling (RGS) 4 and 5, and the proinflammatory cytokine interleukin-32 (IL-32). nih.govresearchgate.netsemanticscholar.org By regulating the half-life of these proteins, ADO modulates cellular responses to hypoxia and inflammation. nih.gov

ADO exhibits a unique substrate specificity among thiol dioxygenases, as it is the only enzyme in its family known to oxidize both a small molecule (cysteamine) and protein substrates (Nt-Cys containing proteins). nih.govnih.gov The enzyme is highly specific for cysteamine and does not oxidize the structurally similar compound cysteine. nih.gov The active site features a wide substrate access channel, which is thought to accommodate the binding of both small molecules and larger polypeptide chains. acs.orgnih.gov

The catalytic activity of ADO is dependent on a non-heme iron (Fe) cofactor located in its active site. wikipedia.orgnih.gov Spectroscopic studies indicate the iron is coordinated by three histidine residues (a 3-His motif), which is essential for its function. nih.govacs.orgnih.gov Both small molecule and protein substrates are proposed to bind directly to this iron center through their free thiol group in a monodentate fashion. nih.govnih.gov

Detailed kinetic studies have determined the binding affinities (Kₘ) for several of ADO's key substrates.

The functional properties of ADO have been investigated through heterologous expression systems, where the gene for ADO from one organism is expressed in another. For instance, a murine ADO homolog was successfully expressed as a recombinant protein in Escherichia coli, which allowed for in vitro characterization of its dioxygenase activity. nih.gov This recombinant murine ADO was also overexpressed in human HepG2/C3A cells, leading to an increased production of hypotaurine from cysteamine, confirming its function in a cellular context. nih.gov

Furthermore, ADO from the deep-sea mussel Bathymodiolus septemdierum has been cloned and functionally characterized. researchgate.net The mussel ADO, with a His-tag for purification, was expressed in E. coli in the presence of Fe²⁺. The resulting enzyme demonstrated the ability to convert 2-aminoethanethiol to hypotaurine. Functional assays revealed that the mussel ADO is active over a broad pH range (8 to 11) and at temperatures from 0°C to 37°C, with optimal activity at 20°C. This work represented the first functional characterization of ADO in a marine invertebrate. researchgate.net

Involvement in Broader Sulfur Metabolism Pathways

Cysteamine is a critical intermediate in the metabolism of sulfur-containing molecules, contributing to the synthesis and formation of essential biochemical compounds.

2-Aminoethanethiol plays a notable role in the synthesis of glutathione (B108866) (GSH), a vital antioxidant. Cysteamine can enhance the production of GSH by increasing the intracellular availability of cysteine, which is the rate-limiting substrate for GSH synthesis. researchgate.netnih.gov Studies on Chinese hamster ovary (CHO) cells have demonstrated that exposure to cysteamine promotes the uptake of cystine (the disulfide form of cysteine) from the culture medium and its subsequent rapid utilization for cellular GSH biosynthesis. nih.gov In fact, over 90% of the radiolabeled cystine taken up by these cells was recovered within the GSH pool. nih.gov This effect is so significant that inhibitors of GSH biosynthesis can completely block the cysteamine-promoted uptake of cystine. nih.gov Further research has shown that cysteamine treatment can increase total glutathione levels and restore the glutathione redox status in cultured cystinotic proximal tubular epithelial cells. researchgate.net

2-Aminoethanethiol is a fundamental structural component of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. wikipedia.org Cysteamine is endogenously derived from the degradation pathway of Coenzyme A. nih.gov The biosynthesis of CoA is a multi-step process that requires cysteine, pantothenate (vitamin B5), and ATP. wikipedia.orgnih.gov In this pathway, pantothenate is phosphorylated and then condensed with cysteine. nih.govnih.gov Following a decarboxylation step, the resulting 4'-phosphopantetheine moiety is joined with the cysteamine group, which forms the reactive thiol end of the CoA molecule responsible for its biochemical activity. researchgate.netresearchgate.net

Hydrogen sulfide (H₂S) is recognized as a gasotransmitter with diverse physiological functions. mdpi.com Research indicates that thiols can facilitate the release of H₂S from various sulfur sources. Thiosulfate (B1220275), an intermediate in sulfur metabolism, can serve as a source of H₂S, particularly under hypoxic conditions. mdpi.comnih.gov The thiol group of compounds like 2-aminoethanethiol can participate in the reduction of thiosulfates and other reactive sulfur species, leading to the generation of H₂S. rsc.orgnih.gov This non-enzymatic, thiol-dependent mechanism contributes to the endogenous pool of H₂S, which is involved in cellular signaling and redox regulation. mdpi.com

Investigations into Molecular Interactions in Biological Systems (non-clinical)

The chemical reactivity of the thiol group in 2-aminoethanethiol enables it to engage in significant molecular interactions, particularly those involving other sulfur-containing molecules.

A key molecular action of 2-aminoethanethiol is its ability to participate in thiol-disulfide interchange reactions. nih.gov This has been extensively studied in the context of cystinosis, a lysosomal storage disorder. In isolated, cystine-loaded leucocyte granular fractions from cystinotic patients, 0.1 mM of cysteamine was shown to deplete 64% of the initial cystine content over a 30-minute incubation period. nih.govnih.gov The mechanism involves cysteamine cleaving the disulfide bond of cystine. targetmol.comresearchgate.net This reaction produces cysteine and a mixed disulfide of cysteine-cysteamine. nih.govresearchgate.net Both of these products are capable of exiting the lysosome, thereby reducing the intralysosomal cystine accumulation. nih.govsigmaaldrich.com Experimental data shows that the cysteine-cysteamine mixed disulfide has a substantially faster egress from these lysosomes (half-times of 66 and 88 minutes) compared to cystine (half-times of 199 and 293 minutes). nih.govnih.govsigmaaldrich.com

| Parameter | Control (Untreated) | 0.1 mM Cysteamine |

| Initial Cystine Content | 100% | 100% |

| Cystine Content after 30 min | ~100% | 36% |

| % Cystine Depletion | Negligible | 64% |

This table summarizes the findings from studies on isolated cystinotic leucocyte granular fractions. nih.govnih.gov

Advanced Analytical Techniques Employing 2 Aminoethanethiol

Spectroscopic Methods

The distinct chemical properties of 2-aminoethanethiol make it a valuable component in several spectroscopic techniques, enabling enhanced sensitivity and selectivity.

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces. However, the detection of anions is often challenging due to their low affinity for these metallic surfaces. Functionalization of SERS substrates with positively charged self-assembled monolayers (SAMs) is a critical strategy to overcome this limitation. 2-Aminoethanethiol (cysteamine) is frequently used for this purpose, as its thiol group forms a stable bond with the metal substrate, while its amino group becomes protonated in aqueous solutions, creating a positive surface charge that attracts anions. optica.orgnih.gov

The functionalization of SERS substrates with a cysteamine (B1669678) SAM has been demonstrated to be highly effective for the detection and quantification of environmentally significant anionic pollutants such as nitrite (NO₂⁻), nitrate (NO₃⁻), and perchlorate (ClO₄⁻). optica.org Uncoated SERS substrates typically fail to detect these anions from aqueous solutions due to the hydrophobicity of the substrate and the low affinity of the metal for the negatively charged species. optica.orgutwente.nl By coating the substrate with cysteamine, a hydrophilic, positively charged surface is created, which electrostatically attracts the target anions to the SERS-active "hot spots," thereby enabling their detection. optica.org

Research has shown that cysteamine-coated SERS substrates can achieve low limits of detection (LOD) for these anions. For instance, a LOD of 10⁻³ M was obtained for nitrite using a cysteamine-functionalized substrate. utwente.nl This functionalization can reduce the required excitation power and lower the LOD by orders of magnitude compared to non-functionalized surfaces. optica.org

To optimize the detection of anions, comparative studies have been conducted to evaluate the performance of different thiol-based SAM coatings. In a systematic comparison, the performance of 2-aminoethanethiol (cysteamine) was evaluated against 2-mercapto-4-methyl-pyrimidine (MMP) and 2-dimethyl-amino-ethanethiol (DMAET) for the SERS detection of nitrite, nitrate, and perchlorate. optica.orgnih.gov

The results indicated that cysteamine-coated SERS substrates provided the lowest limits of detection for all three anions under the studied conditions. nih.govutwente.nl This superior performance highlights cysteamine's excellent ability to form a stable, positively charged monolayer that effectively captures anions for SERS analysis. utwente.nl While DMAET achieved a comparable LOD for nitrite (10⁻³ M), its performance for nitrate was two orders of magnitude lower than that of cysteamine. utwente.nl The study concluded that cysteamine demonstrated a superior affinity for the three analytes of interest. utwente.nl

| Coating | Analyte | Limit of Detection (LOD) |

| Cysteamine | Nitrite | 10⁻³ M |

| Nitrate | 10⁻⁵ M | |

| Perchlorate | 10⁻⁴ M | |

| DMAET | Nitrite | 10⁻³ M |

| Nitrate | 10⁻³ M | |

| Perchlorate | 10⁻⁵ M | |

| MMP | Nitrite | Not specified |

| Nitrate | Not specified | |

| Perchlorate | 10⁻⁴ M |

This table presents a summary of the limits of detection for various anions using different thiol-based SAM coatings on SERS substrates, based on findings from comparative studies. utwente.nl

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing the structure of molecules. In the context of 2-aminoethanethiol, FT-IR is instrumental in confirming the synthesis and characterizing the structure of its complexes and derivatives. researchgate.net For example, in the synthesis of a zinc(II) complex using 2-aminoethanethiol hydrochloride, FT-IR spectroscopy was used to characterize the composition and structure of the resulting complex. researchgate.net

The technique is particularly useful for verifying the formation of Schiff base ligands derived from 2-aminoethanethiol. By comparing the FT-IR spectrum of the final complex with those of the initial reactants, researchers can observe shifts in the characteristic absorption bands. For instance, a shift in the imine band (C=N) in the spectra of metal complexes compared to the free Schiff base ligand provides clear evidence of coordination between the ligand and the metal ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. ethz.ch For synthetic derivatives of 2-aminoethanethiol, such as unsymmetrical Schiff base ligands and their corresponding metal complexes, NMR provides definitive information about the molecular framework.

Techniques such as ¹H NMR and ¹³C NMR spectroscopy are routinely used to map the connectivity of atoms within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, chemists can piece together the precise structure of newly synthesized compounds. nih.gov Advanced 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further resolve complex structures by revealing through-bond correlations between protons and carbons, which is essential for unambiguously assembling the final molecular structure. ethz.ch This level of detailed analysis is critical for confirming the successful synthesis of complex derivatives originating from 2-aminoethanethiol.

Surface-Enhanced Raman Scattering (SERS) Substrate Functionalization

Chromatographic Techniques

Chromatography is a fundamental separation technique used to separate a mixture into its individual components. khanacademy.org The versatility of 2-aminoethanethiol allows for its potential use in the development of specialized chromatographic stationary phases.

By chemically bonding 2-aminoethanethiol to a solid support like silica gel, a functionalized stationary phase can be created. The presence of both amino and thiol groups offers multiple modes of interaction. The hydrophilic amino group makes such a stationary phase suitable for Hydrophilic Interaction Liquid Chromatography (HILIC), a technique used for the separation of highly polar compounds. nih.gov In HILIC, the stationary phase retains polar analytes from a mobile phase with a high concentration of a less polar organic solvent. nih.gov

Furthermore, the amino group can act as a weak anion exchanger, while the soft thiol group can exhibit affinity for heavy metal ions, suggesting potential applications in ion-exchange and affinity chromatography, respectively. The development of such amino acid-functionalized stationary phases is an active area of research aimed at overcoming limitations in the separation of polar molecules by providing multiple, synergistic interaction mechanisms. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but many biologically relevant thiols, including 2-aminoethanethiol, lack a native chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors challenging. To overcome this limitation, derivatization with a suitable labeling agent is employed to attach a fluorescent tag to the thiol group, thereby enhancing detection sensitivity and selectivity.

The analysis of 2-aminoethanethiol in complex biological matrices such as plasma, brain, kidney, and liver tissue necessitates highly sensitive and specific analytical methods. nih.gov Fluorescent derivatization followed by HPLC separation is a widely adopted strategy. This involves reacting the thiol group of 2-aminoethanethiol with a fluorogenic reagent to produce a highly fluorescent product that can be easily detected.

Several reagents are available for the fluorescent labeling of thiols. N-(1-pyrenyl)maleimide (NPM) is one such reagent that reacts with the sulfhydryl group of 2-aminoethanethiol to form a stable, fluorescent adduct. researchgate.net This derivatization allows for the sensitive quantification of 2-aminoethanethiol in biological samples. nih.gov The resulting derivative can be separated by reversed-phase HPLC and monitored using a fluorescence detector. nih.gov

Another common derivatizing agent is 2,3-naphthalenedicarboxaldehyde (NDA), which reacts with primary amines in the presence of a nucleophile, such as cyanide, to form highly fluorescent and stable derivatives. mdpi.com While NDA primarily targets amines, its application in amino acid analysis demonstrates the principle of enhancing detectability through fluorescent tagging. mdpi.com Similarly, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is used to derivatize thiols, enabling their resolution and detection by HPLC with fluorescence. nih.gov

The choice of derivatizing agent and chromatographic conditions is critical for achieving optimal separation and detection. The table below summarizes the key parameters for some common fluorescent derivatization agents used for thiols.

Table 1: HPLC Parameters for Fluorescent Derivatization of Thiols

| Derivatizing Agent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Common Application Notes |

|---|---|---|---|

| N-(1-pyrenyl)maleimide (NPM) | 330 nm researchgate.net | 376 nm researchgate.net | Used for sensitive determination of cysteamine in various biological samples. nih.gov |

| 2,3-Naphthalenedicarboxaldehyde (NDA) | 420 nm mdpi.com | 480 nm mdpi.com | Reacts with primary amines in the presence of a nucleophile to form fluorescent derivatives. mdpi.com |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | 390 nm nih.gov | 510 nm nih.gov | Enables resolution of various amino thiols in biological tissues. nih.gov |

| Monobromobimane (mBrB) | 392 nm semanticscholar.org | 480 nm semanticscholar.org | Reacts with thiols to form a fluorescent adduct. nih.gov |

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing post-translational modifications (PTMs) on proteins. nih.gov While not a direct analysis of 2-aminoethanethiol itself, this compound can be utilized as a chemical probe in LC-MS-based proteomics workflows to study specific protein modifications, such as those involving cysteine residues.

One strategy for identifying modified protein thiols involves labeling all unmodified thiols with a specific reagent. nih.gov A subsequent reduction step can cleave reversible modifications, and the newly exposed thiols can then be labeled with a different reagent. 2-Aminoethanethiol, with its reactive thiol group, could potentially be used in such a workflow to tag specific cysteine populations within a protein or a complex protein mixture. The introduction of the 2-aminoethanethiol tag would result in a characteristic mass shift in the modified peptide, which can be detected and localized by tandem mass spectrometry (MS/MS). nih.gov

Application in β-Elimination/Michael Addition for Phosphorylation-Site Determination in Proteomics

The identification of protein phosphorylation sites is crucial for understanding cellular signaling pathways. nih.gov A chemical derivatization strategy involving β-elimination followed by Michael addition has proven effective for converting phosphoserine (pSer) and phosphothreonine (pThr) residues into more readily analyzable forms for mass spectrometry. nih.govnih.gov In this two-step process, the phosphate (B84403) group is first removed via β-elimination under alkaline conditions, creating a dehydroalanine (B155165) (from pSer) or dehydroaminobutyric acid (from pThr) intermediate. This is followed by a Michael addition of a nucleophile to the newly formed double bond.

2-Aminoethanethiol is an effective nucleophile in this reaction, leading to the formation of S-2-aminoethylcysteine from dehydroalanine. nih.govnih.gov This modification is particularly advantageous for mass spectrometry-based sequencing. The resulting S-2-aminoethylcysteine derivatives provide more informative fragmentation patterns in collision-induced dissociation (CID) experiments, which greatly facilitates the precise localization of the original phosphorylation site. nih.gov

The reaction conditions, including the choice of base and temperature, are optimized to ensure complete conversion and minimize side reactions. Barium hydroxide is often used as the catalyst for the β-elimination step as it allows the reaction to proceed under milder, purely aqueous conditions. nih.govnih.gov

Table 2: Reaction Conditions for β-Elimination/Michael Addition with 2-Aminoethanethiol

| Step | Reagents | Temperature | Duration | Outcome |

|---|---|---|---|---|

| Concurrent β-Elimination/Michael Addition | 66 mM Barium Hydroxide, 33 mM 2-Aminoethanethiol | 37°C | 1 hour | Quantitative conversion of phosphoseryl peptides to S-2-aminoethylcysteine derivatives. nih.gov |

| Sequential: β-Elimination | 50 mM Barium Hydroxide | 37°C | 2 hours | Removal of the phosphate group from phosphoserine/phosphothreonine. nih.gov |

| Sequential: Michael Addition | 200 mM 2-Aminoethanethiol, pH 8.6 | 55°C | 2 hours | Addition of 2-aminoethanethiol to the dehydroalanine/dehydroaminobutyric acid intermediate. nih.gov |

Thiol Reactivity Assays for Electrophile Characterization

The thiol group of cysteine residues in proteins is a key nucleophile that can react with a wide range of electrophilic molecules. nih.govnih.gov This reactivity is fundamental to many biological processes but can also lead to cellular damage if unregulated. Thiol reactivity assays are therefore important tools for characterizing the reactivity of electrophiles and understanding their potential biological effects.

2-Aminoethanethiol can serve as a model thiol in such assays due to its structural simplicity and the presence of a highly reactive thiolate anion at physiological pH. nih.gov The principles of Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity of electrophiles with thiols. nih.govnih.gov According to this theory, soft electrophiles react preferentially with soft nucleophiles. The thiolate anion of 2-aminoethanethiol is a soft nucleophile, making it a good reactant for soft electrophiles. nih.gov

Thiol reactivity assays using 2-aminoethanethiol can be designed to measure the rate of reaction between the thiol and a specific electrophile. This can be monitored by various methods, including spectrophotometry, by following the disappearance of the electrophile or the formation of the thiol-adduct. The reaction of N-ethylmaleimide (NEM) with thiols, for example, is a Michael-type addition reaction that is often used to probe thiol reactivity. nih.gov

By comparing the reaction rates of a panel of electrophiles with 2-aminoethanethiol, it is possible to rank their electrophilicity and predict their potential to react with protein thiols in a biological system. This information is valuable in fields such as toxicology and drug development for assessing the potential for off-target effects of electrophilic compounds.

Table 3: Classification of Electrophiles and Their Expected Reactivity with 2-Aminoethanethiol

| Electrophile Class | Example(s) | HSAB Classification | Expected Reactivity with 2-Aminoethanethiol (a soft nucleophile) | Reaction Type |

|---|---|---|---|---|

| α,β-Unsaturated Aldehydes/Ketones | Acrolein, 4-Hydroxy-2-nonenal | Soft | High | Michael Addition nih.gov |

| Maleimides | N-Ethylmaleimide (NEM) | Soft | High | Michael Addition nih.gov |

| Iodoacetamides | Iodoacetamide (IAM) | Soft | High | SN2 Reaction nih.gov |

| Epoxides | Hard/Borderline | Moderate | Ring Opening | |

| Aldehydes/Ketones (saturated) | Formaldehyde | Hard | Low | Schiff Base Formation (reversible) |

Applications As a Research Reagent and Tool

Reagent in Organic and Polymer Synthesis

The dual functionality of 2-aminoethanethiol allows it to participate in a wide array of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules and polymers.

Facilitation of Stereospecific Triketide Lactone Synthesis in Biocatalysis

In the field of biocatalysis, 2-aminoethanethiol plays a crucial role in the synthesis of precursors required for producing stereospecific triketide lactones. These lactones are important chiral building blocks for the synthesis of various natural products. The process involves using 2-aminoethanethiol to synthesize S-N-acetylcysteamine (SNAC).

The synthesis of SNAC begins with the deprotonation of the thiol group in 2-aminoethanethiol by a base like potassium hydroxide (KOH), rendering it nucleophilic. This nucleophile then attacks acetic anhydride, leading to the formation of S-N-acetylcysteamine. This SNAC molecule serves as a key substrate carrier in biocatalytic systems that utilize polyketide synthases (PKS) to generate specific triketide lactones. The yields for such precursor synthesis reactions are typically in the range of 30-50%. nih.gov While the final yield of the desired triketide lactone can sometimes be lower than expected, the use of 2-aminoethanethiol is fundamental to creating the necessary substrates for these enzymatic reactions. nih.gov

Synthesis of Novel Amino Acid Derivatives for Functional Studies

2-Aminoethanethiol serves as a precursor for the synthesis of novel amino acid derivatives, which are instrumental in functional studies. As the decarboxylated form of the amino acid cysteine, it provides a reactive thiol group for various conjugation and synthesis strategies. nih.gov

One significant application is its participation in Strecker chemistry to produce β-mercaptoethyl-amino acids. nih.gov This reaction pathway allows for the creation of amino acids with modified side chains, which can be used to probe biological systems or to build peptides with unique properties. nih.govacs.org For instance, the reaction of an α-ketoacid with cysteamine (B1669678) yields a thiazolidine (B150603) intermediate, which can be reduced to the corresponding novel amino acid. nih.govacs.org This method has been used to synthesize derivatives of glycine, alanine, and valine in good yields. nih.gov

| Parent Amino Acid | Resulting Derivative | Synthesis Yield |

| Glycine | β-mercaptoethyl-glycine | 90% |

| Alanine | β-mercaptoethyl-alanine | 77% |

| Valine | β-mercaptoethyl-valine | 69% |

This table displays the yields for the synthesis of various β-mercaptoethyl-amino acids derived from their parent α-keto acids and cysteamine. nih.gov

Furthermore, 2-aminoethanethiol can be used to functionalize polymers like xylan, introducing amine and amino acid functionalities through a thiol-ene reaction, thereby creating new biomaterials. nih.gov

Preparation of Thioether-Linked Peptides for Protein Targeting Research

In peptide chemistry, 2-aminoethanethiol is utilized in the synthesis of peptides containing thioether linkages. Thioether bonds are more stable to reducing environments than the disulfide bonds naturally found between cysteine residues. lambris.com This increased stability is highly desirable for creating robust peptide-based therapeutics and research tools for protein targeting. lambris.com

The synthesis can be achieved through several convergent strategies where 2-aminoethanethiol, often as an N-Fmoc protected aminothiol, reacts with haloacylated peptides on a solid support. nih.gov This method allows for the isosteric replacement of a disulfide bond with a thioether bridge, which can improve a peptide's resistance to proteolysis while maintaining its critical conformation for biological activity. nih.govlambris.com For example, a somatostatin analogue was synthesized where a cysteine residue was replaced by cysteamine (2-aminoethanethiol) to create a thioether linkage. nih.gov These thioether-containing peptides are valuable for developing and optimizing therapeutic peptides. lambris.com

Modifying Agents for Material Science Research

The reactive nature of 2-aminoethanethiol makes it an excellent candidate for modifying the surfaces of materials, thereby enhancing their properties for specific research and industrial applications.

Design of Fouling-Resistant Membrane Materials

Membrane fouling is a significant issue in water purification technologies like reverse osmosis (RO). 2-Aminoethanethiol has been creatively employed to design fouling-resistant membranes. The strategy involves grafting 2-aminoethanethiol onto the surface of polyamide RO membranes. nih.gov

Quantum chemistry studies have shown that the thiol group has a very low interaction energy with common charged organic foulants. nih.gov By grafting 2-aminoethanethiol onto the membrane surface, the reactive amino group forms a covalent bond with the membrane, while the hydrophilic, fouling-resistant thiol group is exposed. This modification has been shown to significantly improve the membrane's performance.

| Membrane Type | Water Permeance (L m⁻² h⁻¹ bar⁻¹) | Performance Increase |

| Pristine RO Membrane | 2.6 ± 0.1 | N/A |

| AET-grafted RO Membrane | 3.2 ± 0.05 | 23% |

This table shows the improvement in water permeance of a reverse osmosis (RO) membrane after being grafted with 2-aminoethanethiol (AET). nih.gov

The AET-grafted membrane not only shows higher water permeance but also exhibits excellent fouling resistance against charged surfactants, offering a promising path for developing advanced antifouling surfaces. nih.gov

Surface Engineering for Enhanced Material Functionality

Beyond membrane technology, 2-aminoethanethiol is a key agent in broader surface engineering efforts aimed at enhancing material functionality. Surface engineering involves altering the surface properties of a material to achieve desired performance characteristics, such as improved biocompatibility or catalytic activity.